

Unraveling the Uric Acid-Cardiovascular Disease Link: A Mendelian Randomization Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Kadsuric acid				
Cat. No.:	B197857	Get Quote			

The long-observed association between elevated serum uric acid levels and an increased risk of cardiovascular disease (CVD) has been a subject of intense debate among researchers. Is uric acid a causative agent in the development of CVD, or merely a bystander? Mendelian randomization (MR), a novel statistical method that leverages genetic variation to infer causal relationships, offers a powerful tool to dissect this complex issue. This guide provides a comparative analysis of key MR studies, presenting their findings, methodologies, and the ongoing debate in a clear, data-driven format for researchers, scientists, and drug development professionals.

Observational studies have consistently shown a correlation between hyperuricemia and various cardiovascular ailments, including coronary heart disease (CHD), stroke, and hypertension.[1][2] However, these studies are often plagued by confounding factors and reverse causality, making it difficult to establish a definitive causal link.[2][3][4] MR studies attempt to overcome these limitations by using genetic variants associated with uric acid levels as instrumental variables to probe the causal effect of uric acid on CVD outcomes.[5][6]

Comparative Analysis of Mendelian Randomization Studies

The application of MR to the uric acid-CVD question has yielded a spectrum of results, with some studies supporting a causal relationship while others find no significant evidence. The tables below summarize the quantitative findings from several key studies, highlighting the



odds ratios (OR) or hazard ratios (HR) for various cardiovascular outcomes per 1 standard deviation (SD) or 1 mg/dL increase in genetically predicted serum uric acid.

Table 1: Mendelian Randomization Studies Suggesting a Causal Link

Cardiovascula r Outcome	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value	Study
Coronary Heart Disease	1.19 (OR per 1- SD increase)	1.10 - 1.30	4x10 ⁻⁵	Gill et al. (2021) [1][7]
Peripheral Artery Disease	1.12 (OR per 1- SD increase)	1.03 - 1.21	9x10 ⁻³	Gill et al. (2021) [1][7]
Stroke	1.11 (OR per 1- SD increase)	1.05 - 1.18	2x10 ⁻⁴	Gill et al. (2021) [1][7]
Coronary Artery Disease	1.155 (OR)	1.074 - 1.242	0.0002	Zhang et al. (2024)[2]
Hypertension	1.318 (OR)	1.184 - 1.466	2.13x10 ⁻⁶	Zhang et al. (2024)[2]
Myocardial Infarction	1.184 (OR)	1.108 - 1.266	2.13x10 ⁻⁶	Zhang et al. (2024)[2]
Heart Failure	1.158 (OR)	1.066 - 1.258	2.13x10 ⁻⁶	Zhang et al. (2024)[2]
Heart Failure	1.09 (OR)	1.01 - 1.17	< 0.05	Li et al. (2024)[8]
Cardiovascular Death	1.77 (HR per 1- mg/dl increase)	1.12 - 2.81	-	Kleber et al. (2015)[9]
Sudden Cardiac Death	2.41 (HR per 1- mg/dl increase)	1.16 - 5.00	-	Kleber et al. (2015)[9]

Table 2: Mendelian Randomization Studies Suggesting No Causal Link or Pleiotropy



Cardiovascula r Outcome	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value	Study
Ischemic Stroke	1.00 (OR)	0.94 - 1.06	0.99	Borges et al. (2019)[5]
Coronary Heart Disease	1.07 (OR)	1.03 - 1.12	2.99x10 ⁻³	Borges et al. (2019) (outlier- corrected)[6]
Myocardial Infarction	-	-	-	Borges et al. (2019) (No consistent evidence)[10]
Systolic Blood Pressure	0.47 mmHg increase per 1 mg/dL increase in uric acid	-0.02 - 0.95	0.07	Borges et al. (2019)[6]

The conflicting results may be attributable to several factors, including the specific genetic variants chosen as instruments, the statistical methods employed, and the potential for pleiotropy, where a genetic variant influences multiple traits independently. For instance, some studies suggest that the weak association between genetically determined serum urate and coronary heart disease may be due to pleiotropic effects.[5][10]

Experimental Protocols and Methodologies

The foundation of a robust Mendelian randomization study lies in its design and the statistical methods used to analyze the data. The majority of the cited studies employ a two-sample MR approach.

Two-Sample Mendelian Randomization Workflow

A two-sample MR study utilizes summary-level data from two separate genome-wide association studies (GWAS): one for the exposure (serum uric acid) and one for the outcome (cardiovascular disease).

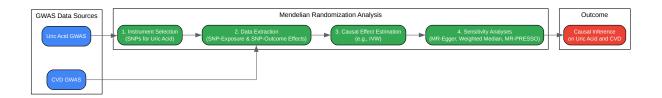


Key Steps:

- Instrument Selection: Single nucleotide polymorphisms (SNPs) strongly associated with serum uric acid levels at a genome-wide significance level (p < 5x10⁻⁸) are selected as instrumental variables.[5] For example, one study utilized 28 SNPs associated with serum uric acid.[5]
- Data Extraction: The effect sizes and standard errors of the selected SNPs on both uric acid levels and the cardiovascular outcome are extracted from the respective GWAS summary data.
- Causal Effect Estimation: Several statistical methods are employed to estimate the causal effect of uric acid on the cardiovascular outcome. The most common method is the Inverse-Variance Weighted (IVW) method, which combines the SNP-outcome effects, weighted by the inverse of their variance.
- Sensitivity Analyses: To assess the robustness of the findings and test for violations of MR assumptions, several sensitivity analyses are performed:
 - MR-Egger Regression: This method can detect and adjust for directional pleiotropy.
 - Weighted Median Estimator: This method provides a consistent estimate of the causal effect even if up to 50% of the instrumental variables are invalid.
 - MR-PRESSO (Pleiotropy RESidual Sum and Outlier): This method identifies and corrects for horizontal pleiotropy by removing outlying SNPs.[8]

The following diagram illustrates the typical workflow of a two-sample Mendelian randomization study.





Click to download full resolution via product page

Caption: Workflow of a two-sample Mendelian randomization study.

Understanding the Principles of Mendelian Randomization

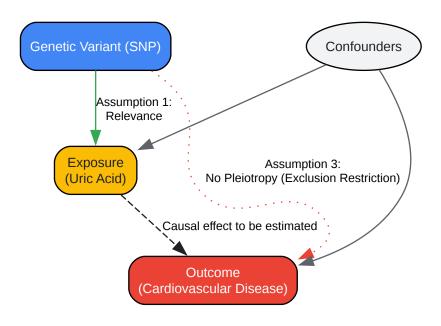
The core principle of MR is analogous to a randomized controlled trial (RCT). In an RCT, individuals are randomly assigned to treatment or control groups to minimize confounding. In MR, the random assortment of genes from parents to offspring during meiosis serves as a natural randomization process.

The Three Core Assumptions of Mendelian Randomization:

- Relevance Assumption: The genetic variants (SNPs) used as instruments must be robustly associated with the exposure (serum uric acid).
- Independence Assumption: The genetic variants must not be associated with any confounding factors that could influence the relationship between the exposure and the outcome.
- Exclusion Restriction Assumption: The genetic variants must influence the outcome only through the exposure. There should be no independent pathway between the genetic variants and the outcome (i.e., no pleiotropy).



The diagram below illustrates the logical relationships and assumptions of Mendelian randomization.



Click to download full resolution via product page

Caption: Core principles and assumptions of Mendelian randomization.

Synthesis and Future Directions

The collective evidence from Mendelian randomization studies presents a nuanced picture of the role of uric acid in cardiovascular disease. While some studies provide strong evidence for a causal role in specific cardiovascular outcomes like coronary heart disease, stroke, and hypertension, others suggest no causal effect or point to the confounding issue of pleiotropy.[1] [2][5][7][10]

The discrepancies across studies underscore the importance of careful instrument selection and comprehensive sensitivity analyses to test for violations of MR assumptions. Future research should focus on:

- Utilizing larger GWAS consortia data: This will increase statistical power and allow for the identification of more robust instrumental variables.
- Employing advanced MR methods: Techniques that can better account for pleiotropy are crucial for obtaining more reliable causal estimates.



 Investigating specific cardiovascular subtypes: The causal effect of uric acid may differ across various forms of cardiovascular disease.

In conclusion, while Mendelian randomization has provided valuable insights into the potential causal role of uric acid in cardiovascular disease, the evidence remains contested. A definitive conclusion will require further high-quality studies with rigorous methodologies. For drug development professionals, the current evidence suggests that targeting uric acid may have cardiovascular benefits, but the potential for off-target or pleiotropic effects of urate-lowering therapies warrants careful consideration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Urate, Blood Pressure, and Cardiovascular Disease: Evidence From Mendelian Randomization and Meta-Analysis of Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal relationship between serum uric acid and cardiovascular disease: A Mendelian randomization study PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Genetically Determined Uric Acid and the Risk of Cardiovascular and Neurovascular Diseases: A Mendelian Randomization Study of Outcomes Investigated in Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urate, Blood Pressure, and Cardiovascular Disease: Evidence From Mendelian Randomization and Meta-Analysis of Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uric acid levels and heart failure: A mendelian randomization study [pubmed.ncbi.nlm.nih.gov]
- 9. Uric Acid and Cardiovascular Events: A Mendelian Randomization Study PMC [pmc.ncbi.nlm.nih.gov]



- 10. Genetically Determined Uric Acid and the Risk of Cardiovascular and Neurovascular Diseases: A Mendelian Randomization Study of Outcomes Investigated in Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Uric Acid-Cardiovascular Disease Link: A Mendelian Randomization Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b197857#validating-the-role-of-uric-acid-in-cardiovascular-disease-using-mendelian-randomization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com